(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
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Properties
IUPAC Name |
benzyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O7/c26-24(29-13-16-4-2-1-3-5-16)14-28-18-7-8-19-21(12-18)32-23(25(19)27)11-17-6-9-20-22(10-17)31-15-30-20/h1-12H,13-15H2/b23-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVSTYSJIJMEDO-KSEXSDGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been studied for their anticonvulsant activity, suggesting potential targets within the central nervous system.
Mode of Action
It’s worth noting that similar compounds have shown to exhibit anticonvulsant activity
Biochemical Pathways
Given the potential anticonvulsant activity of similar compounds, it’s plausible that this compound may influence pathways related to neuronal signaling and excitability.
Result of Action
Based on the potential anticonvulsant activity of similar compounds, it’s possible that this compound may help to reduce neuronal excitability and prevent seizure activity.
Biological Activity
(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to synthesize existing research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzyl group attached to an acetate moiety, with a significant structural component being the benzo[d][1,3]dioxole and the 2,3-dihydrobenzofuran moieties. These structural characteristics suggest potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structural frameworks. For instance, derivatives of benzofuran and dihydrobenzofuran have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways such as NF-kB and tyrosine kinases, which are crucial in cancer cell survival and proliferation .
- Case Studies : In vitro studies demonstrated that related compounds significantly reduced the viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the micromolar range .
Anti-inflammatory Properties
Compounds similar to this compound have exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines.
- Research Findings : In animal models, administration of these compounds resulted in decreased levels of TNF-alpha and IL-6, indicating a reduction in inflammatory responses .
- Potential Applications : This suggests that the compound could be beneficial in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Data Table: Summary of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of NF-kB | |
| Anti-inflammatory | Downregulation of cytokines |
Toxicological Profile
Understanding the safety profile is crucial for any therapeutic application. Preliminary toxicity studies indicate that related compounds exhibit low toxicity in vitro and in vivo at therapeutic doses. However, further studies are necessary to fully elucidate the safety parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
